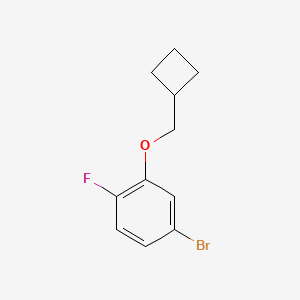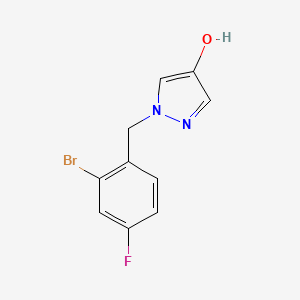
1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a pyrazol-4-ol moiety
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzyl alcohol to obtain 2-bromo-4-fluorobenzyl alcohol . This intermediate is then subjected to further reactions to introduce the pyrazole ring. The reaction conditions often include the use of strong acids or bases, and the process may require careful control of temperature and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
1-(2-Bromo-4-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
2-Bromo-4-fluorobenzyl alcohol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Fluorobenzyl bromide: Another related compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
3-Bromo-2-fluorobenzyl alcohol: A similar compound with different substitution patterns on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQIZSYKDYDWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)
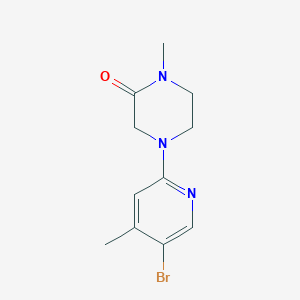
amine](/img/structure/B1411925.png)
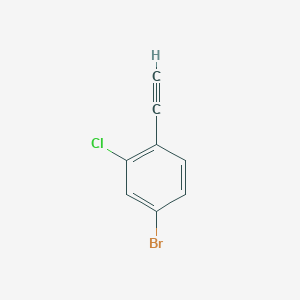
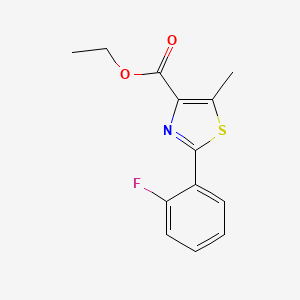
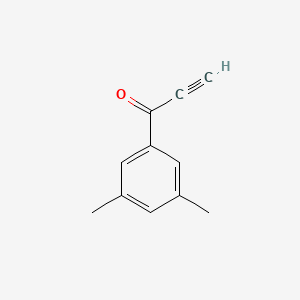
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)
methylamine](/img/structure/B1411937.png)
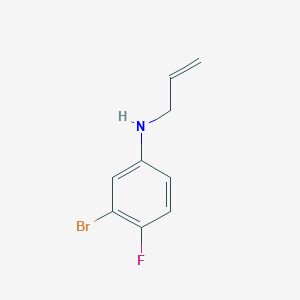

![(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B1411941.png)
